4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
Overview
Description
AGN 196996 is a potent and selective antagonist of the retinoic acid receptor alpha (RARα). It has a high binding affinity for RARα with a Ki value of 2 nM, while showing significantly lower affinity for retinoic acid receptor beta (RARβ) and retinoic acid receptor gamma (RARγ) with Ki values of 1087 nM and 8523 nM, respectively . This compound is primarily used in scientific research to study the role of retinoic acid receptors in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN 196996 involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of a bromine atom into the aromatic ring.
Amidation: Formation of an amide bond between an aromatic amine and a carboxylic acid derivative.
Cyclization: Formation of a cyclic structure through intramolecular reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of AGN 196996 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .
Chemical Reactions Analysis
Types of Reactions
AGN 196996 primarily undergoes:
Substitution Reactions: Involving the replacement of a functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AGN 196996 is widely used in scientific research for its ability to selectively inhibit RARα. Some of its applications include:
Cancer Research: Studying the role of retinoic acid receptors in cancer cell growth and differentiation.
Developmental Biology: Investigating the role of retinoic acid signaling in embryonic development.
Neuroscience: Exploring the effects of retinoic acid receptors on neural differentiation and function.
Pharmacology: Developing new therapeutic agents targeting retinoic acid receptors
Mechanism of Action
AGN 196996 exerts its effects by binding to RARα and blocking its activity. This prevents the receptor from activating gene transcription in response to retinoic acid. The inhibition of RARα affects various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway and downstream gene expression .
Comparison with Similar Compounds
AGN 196996 is unique in its high selectivity for RARα compared to other retinoic acid receptor antagonists. Similar compounds include:
Etodolac: A nonsteroidal anti-inflammatory drug with some affinity for retinoic acid receptors.
Acitretin: A retinoid used in the treatment of psoriasis with activity against multiple retinoic acid receptor subtypes.
BMS493: A pan-retinoic acid receptor antagonist with less selectivity compared to AGN 196996
AGN 196996 stands out due to its high selectivity for RARα, making it a valuable tool for studying the specific roles of this receptor in various biological processes.
Properties
IUPAC Name |
4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c1-3-31-22-19(21(27)15-6-4-14(2)5-7-15)12-17(13-20(22)25)23(28)26-18-10-8-16(9-11-18)24(29)30/h4-13H,3H2,1-2H3,(H,26,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXGZOGQGUTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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